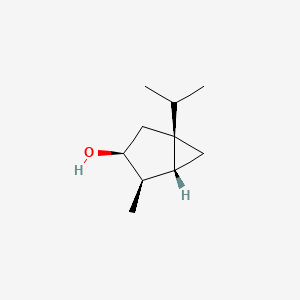
4-Bromanilinhydrochlorid
Übersicht
Beschreibung
Benzenamine, 4-bromo-, hydrochloride, also known as Benzenamine, 4-bromo-, hydrochloride, is a useful research compound. Its molecular formula is C6H7BrClN and its molecular weight is 208.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-bromo-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-bromo-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese komplexer organischer Moleküle
4-Bromanilinhydrochlorid ist ein vielseitiges Zwischenprodukt für verschiedene synthetische Anwendungen . Es wird bei der Synthese komplexer organischer Moleküle durch katalytische Prozesse eingesetzt . Es kann als Arylhalogenidsubstrat in Heck-Kreuzkupplungsreaktionen dienen, die durch Palladium-Nanokristalle (Pd NCs) katalysiert werden, die auf kovalenten organischen Gerüsten (COFs) getragen werden .
Produktion von Pharmazeutika
this compound wird bei der Produktion von Pharmazeutika verwendet . Seine Reaktivität gegenüber Elektrophilen ermöglicht die Einführung verschiedener Funktionalitäten in den Benzolring, was zur Synthese komplexer organischer Moleküle führt .
Produktion von Agrochemikalien
Diese Verbindung wird auch bei der Synthese von Agrochemikalien eingesetzt . Die Bromierungsreaktion von Carbonylverbindungen ist ein entscheidender Aspekt der organischen Chemie .
Produktion von Farbstoffen und Pigmenten
this compound dient als Vorläufer für die Herstellung von Farbstoffen und Pigmenten . Seine aromatischen und aminischen Eigenschaften machen es gegenüber einer Vielzahl von chemischen Reaktionen reaktiv .
Metabolismusstudien
Der Metabolismus von 4-Bromanilin in Gallenblasenratten wurde mit Hilfe fortschrittlicher analytischer Techniken wie ICPMS, HPLC-ICPMS und HPLC-oaTOFMS untersucht . Nach der Verabreichung von 4-Bromanilin an Ratten wurden innerhalb von 48 Stunden etwa 90 % der Dosis im Urin und in der Galle wiedergefunden .
Chemie-Bildung
Die α-Bromierungsreaktion von Carbonylverbindungen ist ein wichtiges Thema im Bereich der organischen Chemie . Die Anwendung dieser Reaktion in organisch-chemischen Experimenten für Studenten ist begrenzt . Ein innovatives Experiment wurde jedoch von drei Studenten erfolgreich unter Anleitung von Lehrern durchgeführt .
Umweltbewusstsein
Die Synthese von 4-Bromanilin beinhaltet den N-TBS-Schutz, um den Anilin-Stickstoff unter milden Bedingungen und mit dem umweltfreundlichen Lösungsmittel 2-MeTHF zu schützen . Diese geschützte Form ist nützlich in Heck-Kreuzkupplungsreaktionen, die durch Pd-Nanokristalle auf COFs katalysiert werden, um C-C-Bindungen effizient zu bilden .
Sicherheitsmaßnahmen
Trotz seiner Bedeutung ist Vorsicht geboten, da es giftig und krebserregend ist, was eine sachgemäße Handhabung und Lagerung erfordert . In Bezug auf die Sicherheit sollten beim Umgang mit 4-Bromanilin entsprechende Schutzmaßnahmen getroffen werden, z. B. das Tragen von Schutzkleidung und einer Schutzbrille sowie das Arbeiten in einem gut belüfteten Bereich .
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . When handling this chemical, personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVXONHRZDFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883510 | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-19-1 | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-bromo-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)
![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)


![Indeno[1,2-b]indole](/img/structure/B1252910.png)
![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)



